molecular formula C18H13F3N4OS B2447401 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 872701-74-1

2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2447401
CAS No.: 872701-74-1
M. Wt: 390.38
InChI Key: AKYVGJLUCDRZME-UHFFFAOYSA-N
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Description

2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyridazinyl and pyridinyl moiety connected via a sulfanyl linkage to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . This method provides concise access to the pyridazinone derivatives, which are then further functionalized to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide apart is its unique combination of pyridazinyl and pyridinyl moieties connected via a sulfanyl linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4OS/c19-18(20,21)13-3-5-14(6-4-13)23-16(26)11-27-17-8-7-15(24-25-17)12-2-1-9-22-10-12/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYVGJLUCDRZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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